molecular formula C18H23N3O3S B1207880 1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester

1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester

Cat. No. B1207880
M. Wt: 361.5 g/mol
InChI Key: CPLHVPAYUQAHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester is a thienopyridine.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Heterocyclic Compounds : This compound has been used as a starting material for synthesizing a variety of fused heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines (El-Dean, Radwan, & Zaki, 2010).

  • Formation of Pyrimidine Derivatives : It has been acetylated to afford tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which underwent nucleophilic substitution reactions to form substituted pyrimidinone compounds (Zaki, Radwan, & El-Dean, 2017).

  • Synthesis of Pyrrolyl Derivatives : The compound's hydrazinolysis led to the creation of carbohydrazide, used for the synthesis of carbamates and other heterocyclic compounds containing the pyrrolopyrazinothinoisoquinoline moiety (Zaki, El-Dean, & Radwan, 2014).

Spectral Characterization and Antiviral Activity

  • Spectral Analysis of Derivatives : The newly synthesized derivatives of this compound have been characterized by various spectral analyses, including IR, NMR, and mass spectroscopy, to investigate their structure and properties (Ivashchenko et al., 2014).

  • Antimicrobial and Antiviral Potential : Some derivatives synthesized from this compound have shown promising antimicrobial activities against various bacterial and fungal strains. Additionally, certain derivatives exhibited potential antiviral activity against influenza A virus in vitro and in vivo (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

Applications in Solid-Phase Synthesis

properties

Product Name

1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-2-24-18(22)15-14(19)13-11-5-3-4-6-12(11)16(20-17(13)25-15)21-7-9-23-10-8-21/h2-10,19H2,1H3

InChI Key

CPLHVPAYUQAHAW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)N4CCOCC4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
Reactant of Route 5
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester
Reactant of Route 6
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1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid ethyl ester

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